molecular formula C13H14BrNO2 B361883 5-Bromo-1-pentylindole-2,3-dione CAS No. 617697-70-8

5-Bromo-1-pentylindole-2,3-dione

Cat. No.: B361883
CAS No.: 617697-70-8
M. Wt: 296.16g/mol
InChI Key: PPDXMHQQBLFQEN-UHFFFAOYSA-N
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Description

5-Bromo-1-pentylindole-2,3-dione is a synthetic indole derivative. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound, with a bromine atom at the 5-position and a pentyl group at the 1-position, is of interest in both synthetic organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-pentylindole-2,3-dione typically involves the bromination of 1-pentylindole-2,3-dione. The reaction can be carried out using bromine in a solvent such as dichloromethane or methanol . The reaction conditions often require careful control of temperature and the use of a catalyst to ensure selective bromination at the 5-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors could enhance the efficiency and safety of the bromination process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-pentylindole-2,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used.

    Nucleophilic substitution: Reagents like sodium azide, thiols, or amines in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield 5-amino-1-pentylindole-2,3-dione.

Scientific Research Applications

5-Bromo-1-pentylindole-2,3-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-pentylindole-2,3-dione is unique due to the presence of both the bromine atom and the pentyl group, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in electrophilic and nucleophilic substitution reactions, while the pentyl group increases its lipophilicity, potentially improving its ability to interact with biological membranes .

Biological Activity

5-Bromo-1-pentylindole-2,3-dione is a synthetic derivative of indole characterized by a bromine atom at the fifth position and a pentyl group at the first position of the indole ring. This compound exhibits a bicyclic structure that contributes to its unique chemical properties and biological activity. The following sections detail its biological activities, mechanisms of action, and comparisons with similar compounds.

Target Receptors

This compound interacts with multiple receptors, particularly the cannabinoid receptors (CB1 and CB2), which are known to mediate various physiological effects. Its binding affinity to these receptors is reported to be higher than that of Δ9-tetrahydrocannabinol (THC), suggesting potent psychoactive properties .

Biochemical Pathways

The compound influences several biochemical pathways:

  • Endocannabinoid System : It modulates neurotransmitter release and neuronal signaling.
  • Antioxidant Activity : Indole derivatives often exhibit antioxidant properties, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Effects : By interacting with inflammatory pathways, it may reduce inflammation in various tissues.

Biological Activities

This compound exhibits a broad spectrum of biological activities, including:

Activity TypeDescription
AntiviralPotential to inhibit viral replication through receptor modulation.
AnticancerInduces apoptosis in cancer cells via multiple signaling pathways.
AntimicrobialExhibits activity against various bacterial strains.
AntidiabeticMay influence glucose metabolism and improve insulin sensitivity.
AnticholinesteraseInhibits acetylcholinesterase, potentially useful in treating Alzheimer's disease.

Comparative Analysis with Similar Compounds

This compound's unique structure allows it to exhibit distinct biological activities compared to related compounds. Below is a comparison table highlighting key differences:

Compound NameKey Differences
5-Bromoindole-2,3-dioneLacks the pentyl group; less lipophilic.
1-Pentylindole-2,3-dioneLacks the bromine atom; affects reactivity and activity.
5-Chloro-1-pentylindole-2,3-dioneContains chlorine instead of bromine; alters chemical properties.
5-Bromo-1-butylindoline-2,3-dioneShorter alkyl chain (butyl vs. pentyl); affects lipophilicity.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound in various contexts:

  • Synthetic Cannabinoids Study : A study highlighted that compounds like this compound exhibit higher binding affinities to CB receptors compared to traditional cannabinoids . This suggests its potential as a potent psychoactive agent.
  • Anticancer Research : Preliminary findings indicate that indole derivatives can induce apoptosis in cancer cell lines through modulation of apoptotic pathways . Further research is needed to quantify the specific effects of this compound.
  • Antimicrobial Activity : Research has shown that indole derivatives possess antimicrobial properties against various pathogens, indicating potential applications in treating infections .

Properties

IUPAC Name

5-bromo-1-pentylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c1-2-3-4-7-15-11-6-5-9(14)8-10(11)12(16)13(15)17/h5-6,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDXMHQQBLFQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(C=C(C=C2)Br)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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